5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles It is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methylphenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or a base, to facilitate the formation of the dioxaborinane ring. The reaction conditions may include refluxing the reactants in an organic solvent, such as toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition of the dioxaborinane ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles, such as amines or alcohols, in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted dioxaborinane derivatives with various functional groups.
Scientific Research Applications
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects. The compound’s ability to undergo reversible reactions with nucleophiles makes it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
5,5-Dimethyl-2-(2-chlorophenyl)-1,3,2-dioxaborinane: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
Uniqueness
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-6-4-5-7-11(10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYGMAWEGWFCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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